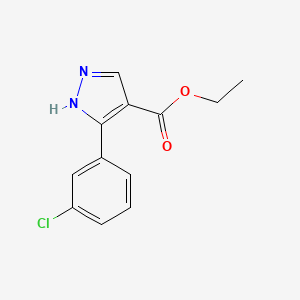

Ethyl 5-(3-chlorophenyl)-1H-pyrazole-4-carboxylate

Description

Significance of Pyrazole (B372694) Heterocycles in Contemporary Medicinal Chemistry Research

The pyrazole nucleus, a five-membered aromatic ring containing two adjacent nitrogen atoms, is a cornerstone in the field of medicinal chemistry. nih.govglobalresearchonline.netwisdomlib.org Recognized as a "privileged scaffold," this heterocyclic core is a constituent of numerous approved therapeutic agents, underscoring its metabolic stability and versatile pharmacological profile. mdpi.comnih.gov The significance of the pyrazole moiety is demonstrated by its presence in a wide array of drugs with diverse therapeutic applications. nih.gov

For instance, the pyrazole structure is central to the anti-inflammatory drug Celecoxib, the erectile dysfunction treatment Sildenafil, and the anticancer agent Ruxolitinib. nih.govnih.gov Researchers have extensively documented the broad spectrum of biological activities exhibited by pyrazole derivatives, including anti-inflammatory, antimicrobial, anticancer, antiviral, analgesic, and antidepressant properties. nih.govmdpi.commdpi.comsemanticscholar.orgorientjchem.org This wide range of activities has cemented the pyrazole framework as a critical starting point for the design and discovery of new drugs. nih.govnih.gov The metabolic stability of the pyrazole ring is a crucial factor contributing to its frequent use in the development of novel pharmaceuticals. nih.gov

Table 1: Examples of Marketed Drugs Containing a Pyrazole Scaffold

| Drug Name | Therapeutic Class |

|---|---|

| Celecoxib | Anti-inflammatory (COX-2 inhibitor) nih.gov |

| Sildenafil | Erectile Dysfunction (PDE5 inhibitor) nih.gov |

| Rimonabant | Anti-obesity (CB1 receptor antagonist) nih.gov |

| Axitinib | Anticancer (Kinase inhibitor) nih.gov |

| Baricitinib | Anticancer (Kinase inhibitor) nih.gov |

| Riociguat | Pulmonary Hypertension nih.gov |

Overview of Pyrazole-4-carboxylate Derivatives as Privileged Scaffolds for Research

Within the vast family of pyrazole compounds, pyrazole-4-carboxylate derivatives have emerged as particularly valuable scaffolds for research and development. nih.gov The ester functional group at the 4-position of the pyrazole ring provides a chemically versatile "handle." This allows for straightforward structural modifications and the synthesis of large libraries of related compounds, which is essential for structure-activity relationship (SAR) studies. openochem.orgresearchgate.net

The synthesis of these derivatives, such as the foundational ethyl 1H-pyrazole-4-carboxylate, is well-documented, making them readily accessible starting materials for more complex molecular architectures. chemicalbook.com Research has demonstrated the potential of these scaffolds in various therapeutic areas. For example, certain 1H-pyrazole-4-carboxylic acid ethyl esters have been identified as potent inhibitors of neutrophil chemotaxis, indicating their potential as anti-inflammatory agents. nih.gov Furthermore, these derivatives serve as key intermediates in the synthesis of novel compounds, including pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors for cancer therapy and analogues of complex marine natural products like lamellarin O. nih.govrsc.orgnih.gov

Rationale for Investigating Ethyl 5-(3-chlorophenyl)-1H-pyrazole-4-carboxylate and Related Structures

The scientific interest in Ethyl 5-(3-chlorophenyl)-1H-pyrazole-4-carboxylate stems from a rational drug design approach that combines the proven pyrazole-4-carboxylate scaffold with specific, strategically chosen substituents. The primary goal is to fine-tune the molecule's physicochemical properties and biological activity to develop novel therapeutic agents.

The rationale for its investigation is built on several key points:

Core Scaffold: The ethyl pyrazole-4-carboxylate core provides a validated and privileged framework known for its favorable drug-like properties and metabolic stability. mdpi.comnih.gov

Aryl Substitution: The presence of an aryl group, in this case, a phenyl ring, at the 5-position is a common feature in many biologically active pyrazoles. This substitution pattern is often crucial for interaction with biological targets.

Halogen Substitution: The chlorine atom on the phenyl ring (forming a 3-chlorophenyl group) is of significant interest. Halogen atoms can modulate a molecule's lipophilicity, membrane permeability, and metabolic stability. Specifically, the presence of a chlorophenyl group in related pyrazole structures has been shown to enhance biological activity, including potent growth inhibition of lung cancer cells. nih.govchemimpex.com

Synthetic Accessibility: The structure serves as a valuable intermediate. The ethyl carboxylate group can be further modified to create a diverse range of amides, hydrazides, and other derivatives, allowing for extensive exploration of the chemical space around this core structure to optimize potency and selectivity for a given biological target. chemimpex.com

Investigations into closely related structures, such as Ethyl 1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate and Ethyl 5-amino-1-(3-chlorophenyl)pyrazole-4-carboxylate, further validate the interest in the 3-chlorophenyl moiety for applications in pharmaceuticals and agrochemicals, particularly in the development of anti-inflammatory and anti-cancer agents. chemimpex.comchemimpex.com Therefore, the specific combination of substituents in Ethyl 5-(3-chlorophenyl)-1H-pyrazole-4-carboxylate represents a targeted effort to discover new bioactive molecules by leveraging established medicinal chemistry principles.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-(3-chlorophenyl)-1H-pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-2-17-12(16)10-7-14-15-11(10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSMSAMNJBITPKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NN=C1)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of pyrazole (B372694) derivatives is an area of active research, with a focus on developing more efficient, cost-effective, and environmentally friendly methods. Traditional synthesis often involves the condensation of β-dicarbonyl compounds with hydrazines. ekb.eg However, recent efforts have introduced novel protocols to improve yields and sustainability.

One innovative approach involves a sequential opening/closing cascade reaction to synthesize pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. nih.gov This method stands out for its use of an amorphous carbon-supported sulfonic acid (AC-SO3H) as a highly effective and reusable catalyst, highlighting a move towards greener chemistry. nih.gov Another strategy involves the condensation of various hydrazides with ketene (B1206846) dithioacetal to produce novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates. researchgate.netresearchgate.net Furthermore, researchers have successfully synthesized related compounds like ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate through the reaction of ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate and phenylhydrazine (B124118) hydrochloride. researchgate.net These evolving synthetic methodologies provide efficient pathways to create diverse libraries of pyrazole derivatives for further investigation.

Exploration of New Biological Targets and Polypharmacology

The structural versatility of the pyrazole core allows for its interaction with a wide range of biological targets, a concept known as polypharmacology. This promiscuity is advantageous for treating complex diseases. Pyrazole derivatives have been extensively studied for their anti-inflammatory and analgesic properties, often attributed to the inhibition of cyclooxygenase (COX) enzymes. researchgate.net

Current research is expanding the scope of biological targets for this class of compounds. For instance, certain pyrazole-based molecules are being investigated as inhibitors of protein kinases, which are crucial in cancer cell proliferation. ijbiotech.com Specific derivatives have been designed as potent DNA gyrase inhibitors, showing antibacterial activity. ekb.eg The exploration extends to antiproliferative effects by targeting the Epidermal Growth Factor Receptor (EGFR), which is overexpressed in many human tumors. ekb.eg Additionally, various pyrazole analogs have demonstrated significant antitumor activity against numerous cancer cell lines and even antiviral properties, including activity against the Hepatitis C virus (HCV). nih.gov The ability of these compounds to modulate multiple biological pathways makes them valuable candidates for developing new therapeutic agents for a variety of diseases. chemimpex.com

Integration of Advanced Computational Approaches for Rational Design

The integration of computational chemistry has become indispensable in modern drug discovery, enabling the rational design of molecules with desired properties. For pyrazole derivatives, computational tools are used to predict their biological activities, understand their mechanisms of action, and optimize their structures for enhanced efficacy.

Computational design and simulation analysis help in understanding how candidate drugs like pyrazole derivatives will behave in the human body and provide insights into their regulatory mechanisms and biochemical pathways. ijbiotech.com Molecular docking studies are frequently employed to predict the binding affinity and interaction patterns of pyrazole analogs with their biological targets, such as the HER2 protein in gastric cancer. nih.gov These in-silico methods are crucial for structure-activity relationship (SAR) studies. Furthermore, Density Functional Theory (DFT) methods are utilized to analyze the molecular structure and electronic properties of pyrazole compounds, which can help in predicting their reactivity and potential for applications in areas like nonlinear optics. unar.ac.id

Strategic Chemical Modifications for Improved Activity and Target Specificity

The core structure of Ethyl 5-(3-chlorophenyl)-1H-pyrazole-4-carboxylate serves as a versatile scaffold that can be strategically modified to enhance biological activity and target specificity. The presence of the 3-chlorophenyl group is often found to enhance biological effects. chemimpex.com

Chemical modifications are a key strategy for optimizing lead compounds. For example, the ethyl carboxylate group can be converted into carboxamides to improve interaction with specific biological targets. ekb.eg This approach has been used to develop derivatives that couple with N-benzylhydroxylamine, leading to compounds with potential antiproliferative activity. ekb.eg Adjusting the appendages on the pyrazole scaffold is a common tactic to optimize the inhibition of specific enzymes like protein kinases. ijbiotech.com The synthesis of novel N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates is another example of how modifications around the pyrazole ring can lead to new materials with unique properties. These tailored modifications allow for the fine-tuning of the pharmacological profile of the parent compound.

Potential for Agrochemical Applications

Beyond pharmaceuticals, pyrazole derivatives have significant applications in the agrochemical sector. The structural features that confer biological activity in humans can often be adapted for crop protection.

Compounds structurally related to Ethyl 5-(3-chlorophenyl)-1H-pyrazole-4-carboxylate are utilized as key ingredients in the formulation of products designed to protect crops from pests and diseases. chemimpex.comchemimpex.com These pyrazole-based molecules are effective in the development of new herbicides and pesticides, contributing to improved agricultural yields. chemimpex.com Their targeted mode of action allows for efficacy against a range of agricultural threats while aiming to minimize environmental impact. chemimpex.com The ability of these compounds to undergo various chemical transformations opens avenues for creating innovative products in both the agricultural and pharmaceutical sectors. chemimpex.com

Q & A

Q. What synthetic methodologies are commonly employed to synthesize Ethyl 5-(3-chlorophenyl)-1H-pyrazole-4-carboxylate?

The synthesis typically involves cyclocondensation reactions. For example, ethyl acetoacetate, DMF-DMA, and substituted hydrazines (e.g., phenylhydrazine derivatives) can be cyclized under reflux conditions to form the pyrazole core. Subsequent functionalization at the 3-chlorophenyl position may require Suzuki coupling or nucleophilic aromatic substitution. Hydrolysis of the ester group (e.g., using NaOH) yields carboxylic acid derivatives for further modifications . Optimization of reaction conditions (solvent polarity, temperature, catalysts) is critical to achieving high yields and purity.

Q. How is the crystal structure of this compound determined, and what software tools are recommended?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Programs like SHELXL (for refinement) and SIR97 (for direct methods and structure solution) are widely used. Key steps include:

- Data collection with a diffractometer (Mo/Kα radiation).

- Structure solution via Patterson or dual-space algorithms.

- Refinement with least-squares methods, accounting for thermal displacement parameters and hydrogen bonding. Validation tools like PLATON or CCDC Mercury ensure structural accuracy .

Q. What spectroscopic techniques are used to confirm the structure and purity of the compound?

- NMR : H and C NMR identify substituent patterns (e.g., aromatic protons at δ 7.2–7.5 ppm for 3-chlorophenyl). 2D techniques (HSQC, HMBC) correlate protons with adjacent carbons, confirming connectivity.

- IR : Stretching vibrations for ester C=O (~1700 cm) and pyrazole N–H (~3200 cm).

- Mass Spectrometry : ESI-MS or GC-MS to confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can regioselectivity in functionalization reactions (e.g., acetylation) be controlled at the pyrazole core?

Acetylation studies on analogous pyrazole esters show that solvent polarity and catalysts influence regioselectivity. For example:

- In polar solvents (DMF), N1-acetylation dominates due to hydrogen-bond stabilization.

- Non-polar solvents (chloroform) favor N2-acetylation.

- DMAP as a catalyst accelerates reaction rates and shifts selectivity toward kinetically favored products. Multi-step reactions may require protecting groups to isolate specific regioisomers .

Q. What strategies are effective for incorporating this compound into bioactive molecules (e.g., kinase inhibitors)?

The ester group serves as a versatile handle for derivatization:

- Hydrolysis : Convert to carboxylic acid for amide coupling with amines (e.g., sulfonamide formation for Keap1 inhibitors) .

- Cross-coupling : Pd-catalyzed reactions (e.g., Buchwald-Hartwig) introduce aryl/heteroaryl groups at the pyrazole C5 position.

- Click Chemistry : Azide-alkyne cycloaddition to append pharmacophores (e.g., triazoles) .

Q. How should conflicting spectral or crystallographic data be resolved during structural elucidation?

- Contradictory NMR/IR Data : Use complementary techniques (e.g., X-ray crystallography) to resolve ambiguities. For example, NOESY correlations in NMR can confirm spatial proximity of substituents.

- Disordered Crystals : Apply restraints during refinement (e.g., SIMU/DELU in SHELXL) or collect data at lower temperatures to reduce thermal motion artifacts.

- Theoretical Calculations : Compare experimental data with DFT-optimized structures (bond lengths, angles) to validate assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.